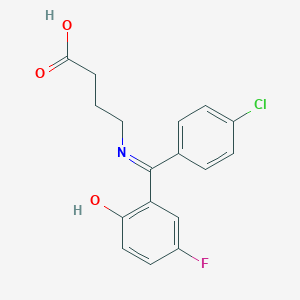

Progabide acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAXPPHKWFOGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045742 | |

| Record name | Progabide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62665-97-8 | |

| Record name | Progabide acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progabide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGABIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Progabide Action

Progabide (B1679169) as a Prodrug and its Active Metabolites

Progabide is scientifically recognized as a prodrug of GABA, meaning it is an inactive or less active compound that is metabolized in the body into its active therapeutic agents. wikipedia.orgpatsnap.compharmacompass.com This design allows the compound to effectively cross the blood-brain barrier, a significant hurdle for direct GABA administration, and subsequently release its active components within the central nervous system. nih.govuodiyala.edu.iq

Conversion to Gamma-Aminobutyric Acid (GABA)

A primary metabolic outcome of progabide administration is its conversion into GABA, the principal inhibitory neurotransmitter in the mammalian brain. wikipedia.orgnih.govshutterstock.com This biotransformation is a key aspect of its mechanism, directly supplementing the brain's natural supply of this crucial neurotransmitter. The metabolic process ensures that GABA is formed within the brain itself. nih.gov

Metabolic Pathways Leading to Active Compounds

The metabolic journey of progabide is complex, involving several transformation steps to yield its active derivatives. Progabide itself is a synthetic compound formed from the condensation of a substituted benzophenone (B1666685) and gamma-aminobutyramide. taylorfrancis.com Following administration, it undergoes hydrolysis to form its main active metabolite, the carboxylic acid derivative SL 75102. This metabolite is then further metabolized. One key pathway involves the cleavage of the Schiff base in SL 75102, which ultimately liberates GABA. Concurrently, gabamide is also formed as an active metabolite during this process. nih.gov

Table 1: Key Active Metabolites of Progabide

| Precursor | Metabolite | Common Name | Key Characteristic |

|---|---|---|---|

| Progabide | SL 75102 | Progabide Acid | Main active metabolite, readily crosses the blood-brain barrier. nih.govwikipedia.org |

| Progabide / SL 75102 | Gamma-Aminobutyric Acid | GABA | The primary inhibitory neurotransmitter. nih.gov |

Agonistic Activity at GABA Receptors

The therapeutic action of progabide is mediated through the direct agonistic activity of its metabolites at GABA receptors. nih.govdrugbank.com Unlike other medications that might enhance GABAergic transmission indirectly (e.g., by inhibiting GABA reuptake or metabolism), progabide's metabolites directly bind to and activate GABA receptors, mimicking the effect of endogenous GABA. nih.govuodiyala.edu.iq This activity extends to both major subtypes of GABA receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. wikipedia.orgnih.govdrugbank.com

GABA Receptor Binding Kinetics and Affinity

The active metabolites of progabide, particularly SL 75102, exhibit specific binding characteristics at GABA receptors. Research has demonstrated that progabide and SL 75102 can displace radiolabeled GABA agonists like [3H]GABA and [3H]muscimol from their binding sites on brain membranes, confirming their direct interaction with the receptor. nih.gov

The interaction with the GABA-A receptor is particularly noteworthy. Binding of progabide's metabolites to the GABA-A receptor has been shown to increase the affinity of the receptor for GABA itself. nih.govdrugbank.comhmdb.ca This suggests a positive modulatory effect in addition to direct agonism. The kinetics of agonist binding to the GABA-A receptor are complex; rather than being limited by simple diffusion, the binding rates are closely correlated with the affinity of the ligand, indicating that a flexible binding site undergoes a conformational change upon ligand binding. nih.gov The affinity of the receptor for an agonist is also dependent on its state, with the affinity order being: resting state < open state < desensitized state. utu.fi

Table 2: Receptor Binding Profile of Progabide and its Metabolite SL 75102

| Compound | Action | Target Receptor | Effect |

|---|---|---|---|

| Progabide & SL 75102 | Agonist | GABA-A, GABA-B | Displaces [3H]GABA and [3H]muscimol from binding sites. nih.gov |

| SL 75102 | Modulator | GABA-A | Increases binding of [3H]flunitrazepam. nih.gov |

GABA-A Receptor Modulation: Chloride Ion Flux and Neuronal Hyperpolarization

The activation of GABA-A receptors by progabide's metabolites initiates a cascade of events at the cellular level that culminates in neuronal inhibition. The GABA-A receptor is a ligand-gated ion channel, specifically a chloride (Cl-) channel. wikipedia.orgnih.gov

Upon agonist binding, the receptor undergoes a conformational change that opens the central pore of the channel. wikipedia.org This opening allows chloride ions to flow into the neuron, driven by their electrochemical gradient. nih.govdrugbank.comhmdb.ca The influx of negatively charged chloride ions increases the negative charge inside the neuron, a process known as hyperpolarization. patsnap.comauctoresonline.orgd-nb.info This hyperpolarized state moves the neuron's membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability. d-nb.info This augmented chloride flux and subsequent hyperpolarization are the fundamental mechanisms by which progabide exerts its inhibitory effects on the central nervous system, leading to an increase in presynaptic inhibition. nih.govdrugbank.com

GABA-B Receptor Modulation: Calcium Ion Influx and Neurotransmitter Release

Progabide demonstrates agonistic activity at GABA-B receptors. drugbank.combionity.com The activation of these metabotropic G-protein coupled receptors is a key component of progabide's mechanism of action. drugbank.compatsnap.com When progabide binds to GABA-B receptors located on presynaptic terminals, it initiates a signaling cascade. drugbank.comresearchgate.net This process leads to the inhibition of voltage-sensitive calcium channels (VSCCs). nih.govfrontiersin.org

Influence on Neurotransmitter Systems Beyond GABA

Progabide's pharmacological profile extends beyond the GABAergic system, demonstrating significant influence on several other major neurotransmitter pathways.

Modulation of Serotonin (B10506) Turnover and Receptor Upregulation

Research indicates that progabide reduces the turnover of 5-hydroxytryptamine (5-HT), or serotonin. nih.govnih.gov This effect on serotonin metabolism is a notable aspect of its biochemical action. Furthermore, studies involving repeated administration of progabide have revealed a consequential adaptation in the serotonin system. This long-term treatment is associated with an upregulation of 5-HT2 receptors. nih.govnih.gov There is also evidence suggesting progabide may exert a weak agonistic effect at certain serotonin receptors. patsnap.com The mechanism for reduced serotonin turnover may be linked to GABA-B receptor activation, which has been shown to inhibit serotonin release. frontiersin.org

Effects on Dopamine (B1211576) Release and Receptor Activity

The interaction of progabide with the dopamine system is complex and has been described as contradictory. bionity.comwikipedia.org As a GABA receptor agonist, progabide has been shown to reduce dopamine turnover, particularly in the basal ganglia. nih.govnih.gov It diminishes the activity of nigrostriatal dopamine neurons and decreases dopamine release. wikipedia.orgnih.gov In animal models, progabide also reduces the enhanced dopamine liberation induced by neuroleptic drugs. karger.com

However, alongside these inhibitory effects, progabide also reduces striatal cholinergic activity, which can indirectly lead to increased dopaminergic effects. bionity.comwikipedia.org Further complicating this interaction, long-term co-administration of progabide with neuroleptics has been found to counteract the development of dopamine receptor supersensitivity. nih.gov

Impact on Norepinephrine (B1679862) Liberation

In contrast to its effects on serotonin and dopamine, progabide appears to enhance the activity of the norepinephrine system. Studies in animal models show that GABA receptor stimulation with progabide accelerates norepinephrine turnover and enhances its liberation, particularly in the limbic forebrain areas. nih.govnih.gov This effect on norepinephrine occurs without a corresponding change in the density of postsynaptic receptors. nih.gov

Interaction with Striatal Cholinergic Activity

Data Tables

Table 1: Summary of Progabide's Effects on Neurotransmitter Systems

| Neurotransmitter | Primary Effect | Observed Change | Brain Region (if specified) |

| Serotonin (5-HT) | Turnover | Decrease nih.govnih.gov | - |

| 5-HT2 Receptor Density | Upregulation (with repeated use) nih.govnih.gov | - | |

| Dopamine (DA) | Turnover / Release | Decrease wikipedia.orgnih.govnih.gov | Basal Ganglia / Nigrostriatal Pathway nih.govnih.gov |

| Receptor Density | Decrease bionity.comwikipedia.org | - | |

| Norepinephrine (NE) | Liberation / Turnover | Increase / Acceleration nih.govnih.gov | Limbic Forebrain nih.gov |

| Acetylcholine (B1216132) (ACh) | Activity | Decrease bionity.comwikipedia.org | Striatum bionity.comwikipedia.org |

Pharmacodynamics and Neuropharmacological Profiles of Progabide

Anticonvulsant Mechanisms in Experimental Models

Progabide's anticonvulsant activity has been extensively documented across a range of experimental seizure models. Its efficacy is observed not only in seizures directly involving the GABAergic system but also in those considered independent of GABAergic mechanisms, highlighting a broad spectrum of action. nih.gov

Progabide (B1679169) demonstrates marked efficacy in seizure models where convulsions are induced by substances that antagonize GABAergic neurotransmission. It has been shown to be effective against seizures triggered by bicuculline (B1666979) (a competitive GABA-A receptor antagonist), picrotoxinin (B1677863) (a non-competitive GABA-A channel blocker), and pentylenetetrazol. nih.govcas.cz This activity is consistent with its mechanism as a direct GABA receptor agonist, which counteracts the effects of these convulsants. cas.cznih.gov

In studies on developing rats, progabide's effectiveness against bicuculline-induced seizures was found to be correlated with the functional maturation of the GABAergic system. nih.gov Similarly, its action against motor seizures elicited by pentylenetetrazol also varies with age, further underscoring its interaction with the GABA system. cas.cznih.gov

Table 1: Efficacy of Progabide in GABA-Mediated Seizure Models

| Seizure Model | Inducing Agent | Mechanism of Inducing Agent | Observed Effect of Progabide |

|---|---|---|---|

| Bicuculline-Induced Seizures | Bicuculline | Competitive GABA-A Receptor Antagonist | Anticonvulsant activity observed. nih.gov Efficacy is age-dependent and correlates with GABAergic system maturation. nih.gov |

| Picrotoxinin-Induced Seizures | Picrotoxinin | Non-competitive GABA-A Receptor Chloride Channel Blocker | Demonstrates anticonvulsant activity. nih.gov |

| Pentylenetetrazol (PTZ)-Induced Seizures | Pentylenetetrazol | GABA-A Receptor Antagonist | Effective against clonic convulsions. cas.cz Action against generalized tonic-clonic seizures changes with age. nih.gov |

A key feature of progabide's neuropharmacological profile is its ability to control convulsions in models where the seizure origin is not directly linked to impairment of the GABA system. nih.govnih.gov This suggests that direct stimulation of GABA receptors can be an effective strategy for managing seizures of various etiologies. nih.gov

Progabide and its active metabolite SL 75102 show a broad spectrum of anticonvulsant effects against seizures induced by maximal electroshock, audiogenic stimuli, cortical penicillin foci, and strychnine. nih.govcas.cz In the kindling model of epilepsy, particularly amygdala kindling, progabide has been shown to attenuate the duration of afterdischarges and reduce the severity of convulsive responses. nih.govcapes.gov.br When administered during the acquisition phase of kindling, it can increase the number of trials required to establish a fully kindled state. nih.gov This effect is observed in kindling from various brain regions, including the amygdala, frontal cortex, and hippocampus. nih.gov

Table 2: Activity of Progabide in Seizure Models Not Directly GABA-Mediated

| Seizure Model | Description | Observed Effect of Progabide |

|---|---|---|

| Maximal Electroshock (MES) | Induces generalized tonic-clonic seizures via corneal or transauricular electrical stimulation. | Effective in preventing seizure spread. nih.gov |

| Audiogenic Seizures | Seizures triggered by high-intensity sound in susceptible animals. | Demonstrates anticonvulsant activity. nih.govcas.cz |

| Penicillin Foci | Focal seizures induced by the topical application of penicillin to the cerebral cortex. | Shows anticonvulsant efficacy. nih.govcas.cz |

| Strychnine-Induced Convulsions | Convulsions caused by the glycine (B1666218) receptor antagonist strychnine. | Effective against induced convulsions. nih.govcas.cz |

| Amygdala Kindling | Progressive development of seizures in response to repeated, initially subconvulsive electrical stimulation of the amygdala. | Attenuates afterdischarge duration and seizure severity in kindled rats. nih.govnih.gov Delays the acquisition of the kindled state. nih.gov |

Research indicates that the anticonvulsant properties of progabide are subject to developmental changes, with its efficacy varying according to the age of the organism. This age-dependency is closely linked to the maturation of the GABAergic system. nih.gov

In studies using developing rats (from 7 to 28 days old), the protective effect of progabide against bicuculline-induced seizures was substantially less effective in the younger animals (7-14 days old). nih.gov This is attributed to the relative immaturity of the GABAergic system in the early postnatal period. As the rats aged and the GABA system developed, the anticonvulsant characteristics of progabide became more pronounced. nih.gov

A similar age-dependent pattern was observed in its action against seizures induced by pentylenetetrazol. In young rat pups during the first three weeks of life, progabide specifically suppressed the tonic phase of major generalized tonic-clonic seizures. In contrast, adult rats exhibited a tendency toward the suppression of the entire major seizure. cas.cznih.gov In 25-day-old animals, the primary effect noted was a prolongation of the latency to major seizures. nih.gov

Effects on Brain Regions and Neuronal Excitability

Progabide's mechanism of action translates into measurable effects on the excitability of neurons and the integrated functional activity of specific brain regions. As a GABA agonist, it generally serves to decrease cellular excitability. nih.gov

Progabide reduces neuronal excitability across several animal models. nih.gov This is a direct consequence of its function as a GABA receptor agonist, which enhances inhibitory neurotransmission. patsnap.com Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. patsnap.com In experiments on the trigeminal complex of cats, progabide was shown to depress excitatory transmission. nih.gov This fundamental action of decreasing cellular excitability is the basis for its broad anticonvulsant effects. nih.gov

Progabide exerts a significant influence on the limbic system, a collection of brain structures heavily involved in emotion, memory, and seizure generation. Studies have shown that stimulation of GABA receptors by progabide can enhance the release of norepinephrine (B1679862) in the limbic forebrain areas of rats. nih.gov

Furthermore, autoradiographic studies in conscious rats have revealed that progabide administration leads to a significant reduction in local cerebral glucose utilization in several limbic-related areas. nih.gov These regions include the amygdala, dorsal hippocampus (specifically the CA3 field), cingulate cortex, and nucleus accumbens. nih.gov This decrease in metabolic activity reflects a reduction in the functional activity of these brain regions. The anticonvulsant effects of progabide in the amygdala and hippocampal kindling models further underscore its potent influence on these limbic structures. nih.gov

Actions within the Basal Ganglia and Extrapyramidal System

Progabide, a γ-aminobutyric acid (GABA) receptor agonist, exerts significant influence over the basal ganglia and the extrapyramidal system, which are crucial for motor control. Its primary mechanism involves enhancing GABAergic neurotransmission, the main inhibitory pathway in the central nervous system. This enhancement modulates the activity of other neurotransmitter systems, most notably dopamine (B1211576). patsnap.compatsnap.com

Within the basal ganglia, progabide has been shown to reduce dopamine turnover. This action contributes to its effects on motor function and has been a key area of investigation. Furthermore, progabide potentiates the cataleptogenic action of neuroleptics, a state of motor immobility. It also antagonizes the stereotypical behaviors induced by dopaminomimetics, suggesting an action that extends beyond a simple interaction at the dopamine synapse. patsnap.com

The effects of progabide on the dopaminergic system can appear contradictory. While it can decrease dopamine release and receptor density, it also reduces striatal cholinergic activity, which can paradoxically enhance dopaminergic effects. This dual action may explain the variable outcomes observed in clinical studies of Parkinson's disease, where some patients experienced improvement in motor symptoms while others saw a worsening of L-dopa-induced dyskinesia. johnshopkins.edu

A preliminary open pilot study evaluated progabide in the treatment of hyperkinetic extrapyramidal movement disorders. The results were mixed, with some patients with Gilles de la Tourette's syndrome and postanoxic intention myoclonus showing improvement, while those with Huntington's chorea and tardive dyskinesia did not have a consistent beneficial effect. patsnap.com

The following table summarizes the observed effects of progabide on the basal ganglia and extrapyramidal system based on preclinical and clinical findings.

| Feature | Observed Effect of Progabide | Reference |

| Dopamine Turnover | Reduction | patsnap.com |

| Neuroleptic-induced Catalepsy | Potentiation | patsnap.com |

| Dopaminomimetic-induced Stereotypy | Antagonism | patsnap.com |

| Dopamine Release and Receptor Density | Decrease | johnshopkins.edu |

| Striatal Cholinergic Activity | Reduction | johnshopkins.edu |

| Hyperkinetic Movement Disorders | Variable improvement | patsnap.com |

Impact on the Trigeminal Complex and Synaptic Transmission

The trigeminal complex is a key area for processing sensory information from the face, and GABAergic inhibition plays a crucial role in modulating this activity. As a GABA agonist, progabide has a direct impact on synaptic transmission within this complex.

Research in animal models has demonstrated that progabide depresses excitatory transmission in the trigeminal complex. This effect is a cornerstone of its anticonvulsant properties. By enhancing GABAergic inhibition, progabide can dampen the excessive neuronal firing that characterizes epileptic seizures. nih.gov

The GABAergic system within the spinal trigeminal nucleus is involved in the transmission of nociceptive (pain) information. While studies have not focused specifically on progabide for trigeminal pain, the known actions of GABA agonists in this region suggest a potential modulatory role. For instance, the GABA-A agonist muscimol (B1676869) has been shown to reversibly inhibit trigeminal neuronal activity. nih.govnih.gov The antagonist bicuculline, conversely, blocks this inhibition. nih.gov

Progabide's ability to reduce cellular excitability is a general mechanism that applies to synaptic transmission throughout the nervous system, including the trigeminal complex. patsnap.com This broad-spectrum dampening of neuronal hyperexcitability contributes to its therapeutic profile.

Comparative Neuropharmacology

Differential Effects Compared to Other GABA Agonists (e.g., Muscimol, THIP) and Antagonists (e.g., Bicuculline)

While progabide is a GABA agonist, its neuropharmacological profile is distinct from other compounds that act on the GABA system.

In studies on the trigeminal complex, the effects of progabide were not replicated by other GABA agonists like muscimol and THIP (gaboxadol). While progabide depressed excitatory transmission, THIP had no effect, and muscimol facilitated periventricular inhibition without affecting excitatory transmission. nih.gov This suggests that progabide's anticonvulsant properties are not shared by all GABA agonists and that its mode of action is more complex. nih.gov

The GABA antagonist bicuculline has effects opposite to those of progabide, highlighting the GABAergic mechanism of progabide's action. nih.gov Bicuculline is a competitive antagonist of GABA-A receptors and is used experimentally to induce seizures, an effect that can be counteracted by GABA agonists like progabide. nih.gov

The table below summarizes the differential effects of progabide and other GABAergic compounds on the trigeminal complex.

| Compound | Class | Effect on Excitatory Transmission | Effect on Periventricular Inhibition | Effect on Segmental Inhibition |

| Progabide | GABA Agonist | Depressed | Depressed | Depressed |

| Muscimol | GABA Agonist | No effect | Facilitated | Sometimes facilitated |

| THIP | GABA Agonist | No effect | No effect | No effect |

| Bicuculline | GABA Antagonist | Opposite to progabide | Opposite to progabide | Opposite to progabide |

Analysis of Unique Therapeutic Profile

The therapeutic profile of progabide is considered unique due to a combination of factors.

A key feature is its action as an agonist at both GABA-A and GABA-B receptors. patsnap.com This dual agonism provides a broad spectrum of inhibitory effects. GABA-A receptors are involved in fast synaptic inhibition, while GABA-B receptors mediate slower, more prolonged inhibitory signals. patsnap.com This comprehensive enhancement of GABAergic inhibition may contribute to its efficacy in some forms of epilepsy.

Furthermore, progabide is a prodrug that readily crosses the blood-brain barrier and is then metabolized to its active form. This pharmacokinetic property is a significant advantage, ensuring that the drug can effectively reach its target in the central nervous system.

The differential effects of progabide compared to other GABA agonists like muscimol and THIP suggest a unique interaction with the GABA receptor complex or the involvement of additional mechanisms. nih.gov While the precise reasons for these differences are not fully elucidated, they underscore the distinct nature of progabide's pharmacological action.

Finally, progabide has demonstrated efficacy in patients who are resistant to "classical" antiepileptic drugs, indicating that its unique mechanism of action may be beneficial in difficult-to-treat cases of epilepsy. patsnap.com

Pharmacokinetics and Biotransformation of Progabide

Absorption and Systemic Availability

Progabide (B1679169) is well-absorbed after oral administration, with a systemic bioavailability of approximately 60%. drugbank.comnih.gov Studies in rhesus monkeys have shown that the drug is rapidly absorbed, reaching maximum plasma concentrations (Tmax) in under an hour. nih.gov The incomplete bioavailability is thought to be primarily due to a first-pass effect in the liver. nih.gov Further investigations in rabbits have also explored its absorption from the gastrointestinal tract. jst.go.jp

In studies with rhesus monkeys, the bioavailability following intraperitoneal administration was found to be incomplete, ranging from 40% to 49%, which is consistent with the significant first-pass effect predicted from intravenous data. nih.gov There was no significant difference in bioavailability between oral and intraperitoneal administration of a suspension. nih.gov However, the apparent half-life was longer after oral administration, suggesting that the dissolution rate may limit absorption. nih.gov

Distribution and Blood-Brain Barrier Permeability

Progabide exhibits a large apparent volume of distribution. exlibrisgroup.com In rhesus monkeys, the distribution volume was reported to be between 1.79 (± 0.21) L/kg and 1.97 (± 0.08) L/kg. nih.gov A key feature of progabide is its ability to effectively cross the blood-brain barrier, a property essential for its action as a centrally-acting agent. patsnap.comnih.gov

The distribution of progabide is significantly influenced by its binding to blood components. It is not only highly bound to plasma proteins but also to erythrocytes (red blood cells). nih.govnih.gov Studies using the carotid injection technique in rats demonstrated that the brain extraction of progabide was higher than what would be expected based solely on the unbound fraction in plasma. nih.gov This suggests that the portion of the drug available for transport into the brain tissue is greater than the free, dialyzable fraction. nih.gov

Metabolic Fate and Active Metabolite Formation

Progabide is extensively metabolized, primarily in the liver. wikipedia.orgdrugbank.comnih.gov It functions as a prodrug, meaning it is converted in the body into its active forms. mdpi.com The metabolic process involves several pathways. A primary pathway is the hydrolysis of the amide group, which leads to the formation of an active acidic metabolite known as SL 75102 (progabide acid). nih.govcas.cz This metabolite shares a similar anticonvulsant profile with the parent drug. cas.cz

Another significant metabolic pathway is hydroxylation, resulting in ortho-dihydroxy compounds. cas.cz Only a small fraction of progabide is ultimately converted to GABA. mdpi.comcas.cz In total, up to 10 different metabolites have been identified in bile and urine, arising from the combination of these metabolic routes. taylorfrancis.com

| Parent Compound | Key Metabolic Pathways | Active Metabolite(s) |

| Progabide | Hydrolysis of the amide group, Hydroxylation | SL 75102 (this compound) |

Plasma Protein and Erythrocyte Binding Dynamics

Progabide is highly bound to plasma proteins, with the bound fraction being approximately 95%. wikipedia.orgdrugbank.comnih.gov This binding is mainly to serum albumin. nih.gov In addition to plasma proteins, progabide also binds to lipoproteins and erythrocytes. nih.govnih.gov

The binding to plasma proteins and erythrocytes can influence the drug's distribution and availability for transport into tissues. nih.gov Research has shown that the amount of progabide available for penetration into the brain is greater than the simple unbound fraction, indicating that the protein-bound and erythrocyte-bound drug may dissociate rapidly at the capillary interface, contributing to its transport across the blood-brain barrier. nih.gov Despite significant binding to lipoproteins, this interaction did not appear to reduce the brain extraction of the drug. nih.gov

| Binding Component | Percentage Bound | Primary Protein Target |

| Plasma Proteins | 95% wikipedia.orgdrugbank.comnih.gov | Albumin nih.gov |

| Erythrocytes | High nih.govnih.gov | N/A |

| Lipoproteins | Significant nih.gov | N/A |

Elimination Pathways and Clearance in Different Physiological States

The elimination of progabide from the body occurs via both metabolism and excretion. The biological half-life of progabide is approximately 4 hours. wikipedia.orgdrugbank.comnih.gov The primary route of excretion for the metabolites is renal. wikipedia.orgbionity.com

The elimination pathways of the various metabolites differ based on their chemical structure. Metabolites derived from the benzophenone (B1666685) part of the molecule are primarily eliminated through the fecal route. taylorfrancis.com In contrast, metabolites related to the GABA-mide portion of the molecule are reabsorbed, enter into the body's intermediate metabolism, and are mainly eliminated in the urine, largely as glucuro-conjugate derivatives. taylorfrancis.com

Clearance, which describes the volume of fluid cleared of the drug per unit of time, has been studied in rhesus monkeys. mhmedical.com The total body clearance was found to be between 1.53 (± 0.18) L/hr/kg and 2.09 (± 0.15) L/hr/kg following intravenous administration. nih.gov In studies involving constant rate infusion, the systemic clearance was observed to be higher than in single-dose studies. nih.gov

| Pharmacokinetic Parameter | Value | Species |

| Elimination Half-life | ~4 hours wikipedia.orgdrugbank.comnih.gov | Human |

| Total Body Clearance | 1.53 - 2.09 L/hr/kg nih.gov | Rhesus Monkey |

| Primary Excretion Route | Renal (for GABA-mide metabolites) wikipedia.orgtaylorfrancis.com | General |

| Secondary Excretion Route | Fecal (for benzophenone metabolites) taylorfrancis.com | General |

Interaction with Hepatic Enzyme Systems and Associated Drug Metabolism

Progabide interacts with hepatic enzyme systems, which can lead to clinically relevant drug-drug interactions. It is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com

Studies have shown that progabide can inhibit certain hepatic microsomal enzymes. nih.gov This inhibition can affect the metabolism of other drugs. For instance, when co-administered with phenytoin (B1677684), progabide can cause a significant increase in serum phenytoin concentrations. nih.govcapes.gov.brbmj.com A similar, though less pronounced, effect has been noted with phenobarbital (B1680315), where progabide administration led to a reduction in its total body clearance. nih.gov

Progabide also inhibits microsomal epoxide hydrolase. researchgate.netidexlab.com This was demonstrated by a decrease in the formation clearance of carbamazepine (B1668303) transdihydrodiol from its precursor, carbamazepine-10,11-epoxide, in the presence of progabide. idexlab.com Conversely, enzyme-inducing antiepileptic drugs like carbamazepine and phenobarbital can lower the plasma levels of progabide. patsnap.com Furthermore, progabide can increase the metabolism of certain substances like estradiol. drugbank.com

| Interacting Drug | Effect of Progabide on Interacting Drug | Suspected Mechanism |

| Phenytoin | Increased serum concentrations nih.gov | Inhibition of hepatic microsomal enzymes nih.gov |

| Phenobarbital | Reduced total body clearance nih.gov | Inhibition of hepatic microsomal enzymes |

| Carbamazepine-10,11-epoxide | Decreased clearance idexlab.com | Inhibition of microsomal epoxide hydrolase idexlab.com |

| Estradiol | Increased metabolism drugbank.com | Enzyme induction |

| Interacting Drug | Effect on Progabide | Suspected Mechanism |

| Carbamazepine | Decreased plasma levels of progabide patsnap.com | Enzyme induction patsnap.com |

| Phenobarbital | Decreased plasma levels of progabide patsnap.com | Enzyme induction patsnap.com |

Preclinical Investigations of Progabide

Animal Models of Epilepsy

Progabide (B1679169) has undergone extensive evaluation in various animal models of epilepsy to characterize its anticonvulsant properties. These studies have been crucial in understanding its mechanism of action and its potential therapeutic applications.

Evaluation of Anticonvulsant Efficacy in Rodent Seizure Models

Progabide has demonstrated broad-spectrum anticonvulsant activity in a variety of rodent seizure models. cas.cz It is effective against seizures induced by chemical convulsants that impair GABAergic transmission, such as picrotoxin (B1677862) and bicuculline (B1666979), as well as in models not directly related to the GABA system, like maximal electroshock (MES) and audiogenic seizures. cas.cz The anticonvulsant profile of progabide in these tests has been noted to be similar to that of valproate, though often more potent. cas.cz

In the maximal electroshock (MES) test in rodents, a model for generalized tonic-clonic seizures, progabide has shown efficacy. mdpi.com Additionally, its effectiveness has been demonstrated against pentylenetetrazol (PTZ)-induced clonic convulsions. cas.cz The PTZ seizure model is often used to identify compounds that may be effective against absence seizures, although this model has also produced some conflicting results. nih.gov

Table 1: Anticonvulsant Profile of Progabide in Rodent Seizure Models

| Seizure Model | Type of Seizure | Efficacy of Progabide |

|---|---|---|

| Maximal Electroshock (MES) | Generalized tonic-clonic | Effective mdpi.com |

| Pentylenetetrazol (PTZ) | Clonic, Myoclonic | Effective against clonic convulsions cas.cz |

| Picrotoxin-induced | Seizures related to impaired GABAergic transmission | Active cas.cz |

| Bicuculline-induced | Seizures related to impaired GABAergic transmission | Active cas.cz |

| Allylglycine-induced | Seizures related to impaired GABAergic transmission | Active cas.cz |

| Audiogenic seizures | Sound-induced seizures | Active cas.cz |

| Kainate-induced convulsions | Chemically-induced seizures | Active cas.cz |

| Strychnine-induced convulsions | Chemically-induced seizures | Active cas.cz |

Studies on Kindling and Kindled Seizures

The kindling model of epilepsy, which involves the repeated application of a sub-convulsive electrical stimulus to a specific brain region leading to the progressive development of seizures, has been instrumental in evaluating the effects of progabide on seizure development and expression.

In previously kindled rats, progabide has been shown to attenuate the duration of afterdischarges and the severity of associated convulsive responses in a dose-dependent manner. nih.govnih.gov This effect has been observed in animals kindled from various brain regions, including the amygdala, frontal cortex, and hippocampus. nih.gov Specifically, progabide demonstrated potent efficacy in seizures kindled from the amygdala, frontal cortex, and ventral hippocampus, although it was less effective against seizures originating from the dorsal hippocampus. nih.gov

When administered daily during the kindling acquisition phase, progabide increased the number of stimulations required to achieve a fully kindled state. nih.gov Despite this slowing of kindling development, all subjects eventually reached a kindled state comparable to controls once they had accumulated the same total afterdischarge experience. nih.gov These findings suggest that while progabide can suppress the expression of kindled seizures, it may not prevent the underlying neural changes responsible for the kindling phenomenon itself. nih.gov The anticonvulsant effects of progabide in the kindling model appear to be mediated, at least in part, through the GABA/benzodiazepine (B76468) receptor complex, as its effects can be partially reversed by the benzodiazepine receptor antagonist Ro 15-1788. nih.gov

Ontogenetic Studies in Developing Rat Models

The anticonvulsant effects of progabide have been shown to vary with age in developing rat models. cas.cznih.gov Studies using the pentylenetetrazol (PTZ)-induced seizure model in rats of different ages (7, 12, 18, 25, and 90 days old) have revealed qualitative changes in the drug's action during development. cas.cz

In younger rat pups (7, 12, and 18 days old), progabide specifically suppressed the tonic phase of generalized tonic-clonic seizures. cas.cznih.gov In contrast, in adult rats, progabide tended to suppress the entire generalized tonic-clonic seizure without differentiating between the individual phases. cas.cznih.gov Interestingly, in 25-day-old rats, the primary effect observed was a prolongation of the latency to major seizures at the highest dose, with no significant change in seizure severity. cas.cznih.gov Minimal seizures were not significantly affected by progabide at any age. cas.cznih.gov

These age-dependent differences in the anticonvulsant profile of progabide may be related to the developmental changes in the GABAergic system, including variations in GABA receptor subunit composition. cas.cz The active metabolite of progabide, SL 75102, has also been shown to exhibit a similar, though less potent, age-dependent anticonvulsant effect in this model. cas.cz

Table 2: Age-Dependent Effects of Progabide on PTZ-Induced Seizures in Rats

| Age Group | Effect on Generalized Tonic-Clonic Seizures |

|---|---|

| 7, 12, 18-day-old pups | Specific suppression of the tonic phase cas.cznih.gov |

| 25-day-old rats | Prolongation of latency to major seizures at high doses cas.cznih.gov |

| Adult rats | Tendency to suppress the entire seizure cas.cznih.gov |

Animal Models of Psychiatric Disorders

In addition to its anticonvulsant properties, progabide has been investigated for its potential therapeutic effects in animal models of psychiatric disorders, particularly anxiety and depression.

Anxiolytic Effects in Aversive Response Models

Progabide has demonstrated anxiolytic-like effects in animal models of anxiety that involve aversive responses. In a model where electrical stimulation of the periaqueductal grey (PAG) region in rats induces an aversive state, progabide was found to have a similar action to diazepam. nih.govnih.gov Both drugs increased the latency to escape from the aversive stimulation and the current threshold required to elicit the escape response. nih.gov

The anti-aversive effects of progabide in this model appear to be mediated by GABA receptors, as the blockade of these receptors with bicuculline significantly reduced or abolished the drug's action. nih.gov Furthermore, when administered together at doses that were individually subliminal, progabide and diazepam produced a marked anti-aversive effect, suggesting a greater than additive interaction. nih.gov These findings indicate that GABA agonists like progabide can have an anti-aversive action in this particular rat model of anxiety. nih.gov

Antidepressant Activity in Behavioral Models (e.g., Olfactory Bulbectomy, Learned Helplessness, Sleep-Wake Cycle)

Progabide has shown antidepressant-like activity in several behavioral models of depression. nih.gov These models include olfactory bulbectomy, learned helplessness, and alterations in the sleep-wake cycle. nih.gov The antidepressant effects of progabide in these models are notable as they are predictive of antidepressant drug action in humans. nih.gov

In the olfactory bulbectomy model, a well-established model of depression, progabide has demonstrated efficacy. nih.govresearchgate.net It has also been shown to be effective in the learned helplessness model, where animals exposed to uncontrollable stress subsequently fail to escape from aversive situations. nih.govresearchgate.net Furthermore, progabide has been observed to influence the sleep-wake cycle, another aspect of behavior that is often disrupted in depression. nih.gov The antidepressant activity of progabide in these preclinical models is thought to be related to its ability to modulate monoaminergic systems, although its mechanism of action differs from that of traditional tricyclic antidepressants. nih.govnih.gov

Studies in Movement Disorders

Progabide, an agonist of the γ-aminobutyric acid (GABA) receptor, has been investigated in various preclinical models to understand its potential role in modulating movement disorders. These studies have explored its effects on dyskinesias induced by both neuroleptic drugs and L-dopa.

The primary animal model for studying neuroleptic-induced tardive dyskinesia involves the induction of purposeless oral movements, often termed vacuous chewing movements (VCMs), in rats through chronic administration of antipsychotic drugs like haloperidol (B65202) or flupenthixol. These models are used to test the efficacy of potential therapeutic agents.

Preclinical research indicates that the GABAergic system is implicated in the pathophysiology of these drug-induced movements. In studies using the haloperidol-treated rat model, chronic neuroleptic administration was associated with specific neurochemical changes in the basal ganglia. The administration of progabide in these models was found to counteract the development of VCMs. Furthermore, it was observed that progabide blocked the associated reduction in D1 dopamine (B1211576) receptor binding that occurs following chronic neuroleptic treatment.

| Experimental Model | Key Findings with Progabide Administration |

| Haloperidol-Treated Rat Model | Attenuation of vacuous chewing movements (VCMs). |

| Blockade of the haloperidol-induced reduction in D1 dopamine receptor binding. |

This interactive table summarizes the effects of progabide in a preclinical model of neuroleptic-induced dyskinesia.

The long-term treatment of Parkinson's disease with L-dopa often leads to the development of abnormal involuntary movements (AIMs), also known as L-dopa-induced dyskinesia (LID). Preclinical investigations into progabide's effect on LID have yielded complex results, suggesting a multifaceted mechanism of action.

Initial reports from early preclinical studies suggested that progabide could reduce L-dopa-induced involuntary movements. researchgate.net However, subsequent analysis and clinical observations pointed to a more complex, dual action. wikipedia.org The prevailing hypothesis, based on the work of Bartholini and colleagues, is that progabide's effects are dose-dependent and result from a combination of two opposing actions within the basal ganglia. wikipedia.org On one hand, as a GABA agonist, it can reduce dopamine release, which would theoretically lessen dyskinesia. karger.com On the other hand, it appears to reduce striatal cholinergic activity, an action that tends to facilitate dopaminergic effects. wikipedia.org

Neuroprotective Properties in Experimental Paradigms

Neuroprotection refers to the preservation of neuronal structure and function. In the context of drug development, this is often tested in experimental paradigms of neuronal injury, such as cerebral ischemia (stroke) or excitotoxicity (neuronal death caused by overstimulation from neurotransmitters like glutamate). GABAergic agonists are of theoretical interest for neuroprotection because they enhance the primary inhibitory tone in the brain, which could counteract excitotoxic processes. frontiersin.org

Despite this theoretical basis, specific preclinical studies demonstrating a neuroprotective effect of progabide in experimental models of ischemia or excitotoxicity are not well-documented in the available scientific literature. While the anticonvulsant properties of progabide are established, suggesting it can reduce excessive neuronal firing, its potential to prevent or reduce neuronal death following an ischemic or excitotoxic insult has not been clearly substantiated in published preclinical paradigms. nih.govresearchgate.net One study noted that data on the putative neuroprotective effects of progabide were unavailable. nih.gov

Impact on Neuroendocrine Axes (e.g., Corticosterone (B1669441) Secretion)

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that controls reactions to stress, culminating in the release of glucocorticoids like corticosterone in rats. While GABAergic signaling is generally thought to inhibit the HPA axis, preclinical studies with progabide revealed a contradictory, stimulatory effect. scispace.comif-pan.krakow.pl

In experiments with male Wistar rats, intraperitoneal administration of progabide led to a significant and dose-dependent increase in plasma corticosterone levels. scispace.com The effect was observed to last for approximately two hours at the highest dose tested. scispace.com Further investigation into the mechanism suggested that this stimulatory action does not occur directly at the adrenal cortex, as it was abolished by pretreatment with dexamethasone (B1670325) (a synthetic glucocorticoid that suppresses the HPA axis). scispace.com The effect was also diminished by the alpha-2 adrenergic agonist clonidine, but was not affected by the GABA-A receptor blocker picrotoxin, leading researchers to conclude that the corticosterone-stimulating effect of progabide may not be directly mediated by its GABA-agonistic activity. scispace.com

| Progabide Dose (i.p. in male rats) | Mean Increase in Plasma Corticosterone |

| 10 mg/kg | Ineffective |

| 50 mg/kg | 244% |

| 100 mg/kg | 365% |

| 200 mg/kg | 476% |

This interactive table presents data from a study by Peričić et al. (1987) on the dose-dependent effects of progabide on plasma corticosterone levels in rats. scispace.com

Clinical Research and Therapeutic Efficacy of Progabide

Efficacy in Epilepsy

Progabide (B1679169), a γ-aminobutyric acid (GABA) analog and prodrug, has been the subject of numerous clinical investigations to determine its effectiveness as an antiepileptic agent. wikidoc.orgnih.gov It functions as an agonist at GABA-A and GABA-B receptors, which is the basis for its anticonvulsant properties. wikidoc.orguodiyala.edu.iq In France, it has been approved for use as both monotherapy and adjunctive therapy for a range of seizure types in both children and adults. wikidoc.orgbionity.com

Monotherapy and Adjunctive Therapy in Partial Seizures

Clinical trials evaluating progabide for partial seizures have yielded mixed results. In a double-blind, placebo-controlled, crossover add-on trial involving 11 patients with intractable complex partial seizures, the addition of progabide did not result in a statistically significant change in seizure frequency. nih.gov Only one patient experienced a reduction in seizure frequency of more than 50%, while another saw an increase of a similar magnitude. nih.gov Another multicenter, double-blind, placebo-controlled trial with rigorous controls, including uniform co-medication with phenytoin (B1677684) and carbamazepine (B1668303), also found no statistically significant difference between progabide and placebo in seizure frequency or duration in patients with intractable partial seizures. neurology.orgnih.gov

However, other studies have shown more promising results. A double-blind, crossover study of 51 patients receiving standard anticonvulsant therapy found that both patients and clinicians preferred the addition of progabide over placebo. In this study, 18 patients experienced a seizure frequency reduction of approximately 50% during progabide therapy, compared to 8 patients during the placebo phase. uodiyala.edu.iq Furthermore, a study of 20 patients with therapy-resistant epilepsy, seven of whom had partial epilepsy, showed a significant reduction in partial seizures (including those with secondary generalization) with progabide treatment compared to placebo. researchgate.net

Effectiveness in Generalized Tonic-Clonic Seizures

Progabide has demonstrated efficacy in the management of generalized tonic-clonic seizures. wikidoc.orgbionity.com A comparative study involving 64 patients with refractory partial and generalized seizures found that while progabide was less effective than valproate, particularly against tonic-clonic seizures, valproate was superior to placebo in controlling this seizure type. uodiyala.edu.iqnih.gov In a separate trial with 20 therapy-resistant patients, which included individuals with primary and secondary generalized epilepsies, progabide significantly reduced the number of major generalized seizures compared to placebo. researchgate.net

Application in Myoclonic Seizures and Lennox-Gastaut Syndrome

Progabide is approved in France for the treatment of myoclonic seizures and Lennox-Gastaut syndrome. wikidoc.orgbionity.com Lennox-Gastaut syndrome is a severe form of childhood-onset epilepsy characterized by multiple seizure types, including tonic seizures, and cognitive impairment. epi-care.eudovepress.comahrq.gov While specific large-scale clinical trial data on progabide's efficacy in these specific conditions is limited in the provided search results, its approval for these indications suggests a recognized therapeutic role. wikidoc.orgbionity.com The management of Lennox-Gastaut syndrome is often challenging, with a focus on reducing the frequency of debilitating seizures like drop attacks. dovepress.comneuropace.com

Studies in Refractory Epilepsy

Progabide has been extensively studied as an add-on therapy for patients with refractory epilepsy, where existing treatments have failed to provide adequate seizure control. uodiyala.edu.iqnih.govnih.gov In a study of 64 patients with therapy-resistant partial and generalized seizures, a three-way single-blind crossover comparison of progabide, valproate, and placebo was conducted. uodiyala.edu.iqnih.gov The analysis revealed that progabide was less effective than valproate against all seizure types. uodiyala.edu.iqnih.gov

| Study Design | Number of Patients | Seizure Types | Key Findings | Citation |

|---|---|---|---|---|

| Three-way single-blind crossover (Progabide, Valproate, Placebo) | 64 | Partial and Generalized | Progabide was inferior to valproate against all seizure types. | uodiyala.edu.iqnih.gov |

| Double-blind, crossover add-on trial | 11 | Intractable Complex Partial | No significant overall change in seizure frequency. | nih.gov |

| Placebo-controlled double-blind crossover trial | 19 | Chronic Partial | No significant change in seizure frequency. | neurology.org |

| Double-blind, randomized, two-period, crossover trial | 15 (completed) | Partial, Primary Generalized, Secondary Generalized | Significant reduction in total seizure number compared to placebo. | researchgate.net |

Patient Response Heterogeneity and Age-Related Effects in Epilepsy Cohorts

The response to progabide treatment can vary significantly among individuals, a phenomenon known as patient response heterogeneity. uodiyala.edu.iqnih.gov This variability can be influenced by factors such as the type of epilepsy and the patient's age. uodiyala.edu.iqnih.gov Epilepsy itself is a heterogeneous condition, with different underlying causes and seizure types, which contributes to the diverse responses to antiepileptic drugs. uodiyala.edu.iqnih.gov

Age is a significant factor in the presentation and causes of epilepsy. ahrq.gov Studies have shown that the incidence of epilepsy is high in children, decreases in young adults, and then increases again after the age of 55. nih.gov Research on the age-related effects of progabide has revealed interesting patterns. One study involving 59 participants showed that while progabide tended to decrease seizure frequency, the effect was not always statistically significant. uodiyala.edu.iq The study also noted that in the placebo group, seizure rates increased with age. uodiyala.edu.iq In the progabide group, a similar trend was observed in participants under thirty, but this effect was reversed in those older than thirty. uodiyala.edu.iq

Animal studies have also suggested age-dependent effects. In rats, the anticonvulsant action of progabide against generalized tonic-clonic seizures changed with age. cas.cz In younger rats, progabide specifically suppressed the tonic phase of the seizures, while in adult rats, it tended to suppress the entire major seizure. cas.cz

Investigational Applications in Psychiatric Disorders

Beyond epilepsy, progabide has been investigated for its potential therapeutic effects in a variety of psychiatric disorders, although its efficacy in these areas is not as well-established. nih.govdrugbank.com

Clinical trials have explored the use of progabide for:

Anxiety Disorders: In animal models, progabide showed effects similar to diazepam. However, in human clinical trials, its effectiveness was found to be inferior to benzodiazepines. nih.gov

Schizophrenia: A trial in schizophrenic patients indicated that progabide did not have any clear antipsychotic effects. nih.govwikipedia.org However, it was observed to improve environmental responsiveness and social interactions in patients with hebephrenic and schizoaffective syndromes. wikidoc.orgbionity.comnih.gov

Depressive Disorders: Clinical trials in patients with depression showed that progabide produced a significant reduction in depressive symptoms, with an action comparable to imipramine. nih.gov An improvement in mood and affect was noted in patients receiving progabide across various clinical trials. nih.gov

| Disorder | Summary of Findings | Citation |

|---|---|---|

| Anxiety Disorders | Similar action to diazepam in animal models, but inferior to benzodiazepines in clinical trials. | nih.gov |

| Schizophrenia | No evident antipsychotic action, but improved social responsiveness in some subtypes. | wikidoc.orgbionity.comnih.gov |

| Depressive Disorders | Significant reduction in depressive symptoms, comparable to imipramine. | nih.gov |

Clinical Trials in Anxiety Disorders

Clinical trials investigating progabide for anxiety disorders have yielded mixed results. While preclinical studies in animal models suggested anxiolytic effects comparable to diazepam, this has not consistently translated to human trials. nih.gov To date, the therapeutic effect of progabide in anxiety disorders has been found to be inferior to that of benzodiazepines. nih.gov Further research is needed to fully elucidate its potential role in the management of anxiety.

Evaluation in Schizophrenia and Schizoaffective Syndromes

Progabide has been evaluated for its potential antipsychotic effects in individuals with schizophrenia. Clinical trials have generally shown that progabide is devoid of any evident antipsychotic action. nih.govwikipedia.org However, some studies have noted a degree of improvement in environmental responsiveness and social interactions in patients with hebephrenic and schizoaffective syndromes. nih.govwikipedia.org This suggests that while not a primary antipsychotic, progabide may have a niche role in addressing certain behavioral dimensions of these complex disorders. The lack of a robust antipsychotic effect is thought to be related to the weak activity of GABA agonists on limbic dopamine (B1211576) neurons. nih.gov

Antidepressant Efficacy in Depressed Patients

In contrast to its performance in anxiety and psychotic disorders, clinical trials of progabide in depressed patients have shown more promising results. Studies have demonstrated that progabide can produce a significant reduction in depressive symptoms. nih.gov Its efficacy has been reported to be similar to that of the tricyclic antidepressant imipramine, as measured by both global clinical ratings and the Hamilton Depression Rating Scale (HDRS). nih.gov These clinical findings are supported by progabide's activity in animal models of depression. nih.gov

Studies in Movement Disorders

The impact of progabide on movement disorders has been a significant area of clinical investigation, with studies focusing on Parkinson's disease, tardive dyskinesia, and other hyperkinetic conditions.

Therapeutic Potential in Parkinson's Disease (Impact on Symptoms and Dyskinesia)

The role of progabide in Parkinson's disease is complex due to its contradictory effects on the dopamine system. wikipedia.org It has been observed to decrease dopamine release and receptor density while also reducing striatal cholinergic activity, which can paradoxically enhance dopaminergic effects. wikipedia.org This has led to varied outcomes in clinical trials. Some patients with Parkinson's disease experienced an improvement in their primary symptoms but a worsening of L-dopa-induced dyskinesia (LDD). wikipedia.orgnih.gov Conversely, others saw an improvement in dyskinesia with an occasional aggravation of parkinsonian symptoms. wikipedia.org In a double-blind, placebo-controlled trial involving 13 parkinsonian patients with L-dopa-induced dyskinesia and "on-off" fluctuations, progabide did not alter the severity of dyskinesia but did significantly extend the "on" periods compared to placebo. nih.gov

Investigation in Tardive Dyskinesia

Progabide has been investigated as a treatment for tardive dyskinesia (TD), a movement disorder often caused by long-term use of antipsychotic medications. nih.gov In an open-label, dose-ranging trial with 20 patients suffering from neuroleptic-induced tardive dyskinesia, 14 of the 16 patients who completed the study showed a good-to-excellent therapeutic response. nih.gov However, a broader meta-analysis of GABA agonists for tardive dyskinesia, which included progabide, concluded that the evidence for their efficacy is inconclusive and that any potential benefits might be outweighed by adverse effects. nih.govcochrane.org One review noted that for the outcome of 'no clinically important improvement in tardive dyskinesia', GABA agonist drugs were not clearly better than placebo. nih.govresearchgate.net

A preliminary open pilot study evaluated the ability of progabide to suppress abnormal involuntary movements in 17 patients with various hyperkinetic movement disorders. nih.gov The results are summarized in the table below.

| Condition | Number of Patients | Number with >25% Reduction in Involuntary Movements |

| Gilles de la Tourette's Syndrome | 4 | 2 |

| Postanoxic Intention Myoclonus | 3 | 2 |

| Huntington's Chorea | 10 | No consistent beneficial effects |

| Postanoxic Choreoathetosis | No consistent beneficial effects | |

| Torsion Dystonia | No consistent beneficial effects | |

| Tardive Dyskinesia | No consistent beneficial effects | |

| Action Tremor | No consistent beneficial effects | |

| Essential Myoclonus | No consistent beneficial effects | |

| Oro-branchio-respiratory Myoclonus | No consistent beneficial effects |

Methodological Aspects of Clinical Trials on Progabide

Design of Double-Blind, Placebo-Controlled, and Crossover Studies

A cornerstone of progabide research has been the use of double-blind, placebo-controlled, and crossover study designs. This methodology is considered a robust approach to minimize bias and ascertain the true effect of the investigational drug.

In a typical double-blind, crossover trial of progabide, patients were randomly assigned to receive either progabide or a placebo for a defined period, often several weeks. nih.govcapes.gov.br Following this initial treatment period, there was a "washout" or gradual crossover phase, after which patients were switched to the alternative treatment for a second period. nih.govcapes.gov.br This design allows each patient to serve as their own control, which can be particularly useful in a heterogeneous condition like epilepsy.

Several studies have employed this design to evaluate progabide's efficacy as an add-on therapy. For instance, one trial involved twenty therapy-resistant epileptic patients in a randomized, two-period crossover study comparing progabide to a placebo. nih.govcapes.gov.br Each treatment period lasted for six weeks, with a four-day gradual crossover. nih.govcapes.gov.br Similarly, another double-blind, crossover trial compared progabide and a placebo as add-on therapy in 59 patients with moderate to severe epilepsy. nih.govresearchgate.net

The primary efficacy in these trials was often assessed through biweekly or monthly seizure counts, including the total number of seizures and the frequency of specific seizure types. nih.govresearchgate.net Global clinical judgments by both physicians and patients were also utilized as outcome measures. nih.govnih.gov

| Example of a Double-Blind, Crossover Trial Design for Progabide | |

| Study Population | Therapy-resistant epileptic patients nih.govcapes.gov.br |

| Design | Double-blind, randomized, two-period crossover nih.govcapes.gov.br |

| Treatment Arms | Progabide vs. Placebo (as add-on therapy) nih.govcapes.gov.br |

| Treatment Period | 6 weeks per period nih.govcapes.gov.br |

| Crossover | Gradual crossover over 4 days nih.govcapes.gov.br |

| Primary Efficacy Assessment | Total seizure counts, counts of each seizure type nih.govresearchgate.net |

| Secondary Efficacy Assessment | Global clinical judgment nih.govnih.gov |

Considerations for Add-on Therapy Trials

Given that progabide was often investigated for treatment-resistant epilepsy, a majority of the clinical trials were designed as add-on therapy studies. nih.govnih.govnih.gov This means that patients continued to receive their pre-existing antiepileptic drugs (AEDs) at a stable dosage, and progabide or a placebo was added to this regimen. nih.govresearchgate.net

A key consideration in these trials was to maintain the stability of the background AED therapy to isolate the effect of progabide. In one study, patients were maintained on one to three pre-existing AEDs, with the dosages kept unchanged throughout the trial. nih.govresearchgate.net Another multicenter trial went further by enforcing uniform co-medication, where all patients received only phenytoin and carbamazepine, with the concentrations of these drugs maintained within narrow, predefined ranges. neurology.orgnih.gov This rigorous control aimed to minimize the confounding effects of variable background treatments.

The choice of add-on therapy design is crucial for ethical reasons, as it would be inappropriate to withdraw effective medication from patients with severe epilepsy. However, it also introduces the complexity of potential drug interactions. Some studies have noted that progabide could increase the plasma concentrations of concomitant AEDs like phenytoin and phenobarbital (B1680315). nih.gov

Patient Cohort Selection and Outcome Measures

The selection of patient cohorts for progabide clinical trials has been a critical aspect of their design. The inclusion criteria typically targeted patients with specific types of epilepsy that were refractory to standard treatments.

Patient Cohort Selection:

Inclusion Criteria: The majority of studies focused on patients with therapy-resistant epilepsy, often with partial seizures, with or without secondary generalization. nih.govnih.gov Some trials also included patients with primary generalized and secondary generalized epilepsies. nih.govcapes.gov.br Patients typically had a history of being uncontrolled by a regimen of one or more standard antiepileptic drugs. nih.govnih.gov For instance, one study enrolled adult patients with chronic partial epilepsy refractory to previous high-dose antiepileptic drug therapy. nih.gov Another trial included 59 patients with moderate to severe epilepsy. nih.govresearchgate.net

Exclusion Criteria: While not always explicitly detailed in all publications, standard exclusion criteria in clinical trials would typically involve factors that could confound the results or pose a risk to the patient. fagg.befda.gov This could include the presence of certain comorbidities, pregnancy, or the use of other investigational drugs.

Outcome Measures:

The primary outcome measures in progabide trials were centered on quantifying the reduction in seizure frequency.

Seizure Frequency: The most common and critical outcome was the change in the number of seizures from a baseline period compared to the treatment period. nih.govspringermedizin.de This was often reported as a percentage reduction in seizure frequency. nih.gov A response to treatment was frequently defined as a 50% or greater reduction in seizure frequency. nih.govspringermedizin.de

Seizure-Free Days: Another important measure was the number of days with seizures, with a significant reduction indicating a positive treatment effect. nih.govresearchgate.net

Global Assessment: Both physician and patient global assessments of improvement were also used as subjective but valuable outcome measures. nih.govnih.gov

Categorical Responses: Some studies categorized the response rate as clinically meaningful (≥50% reduction), profound (≥75% reduction), or seizure freedom (100% reduction). springermedizin.de

| Common Outcome Measures in Progabide Clinical Trials | |

| Primary Outcome | Reduction in seizure frequency from baseline nih.govspringermedizin.de |

| Key Metric | ≥50% reduction in seizure frequency nih.govspringermedizin.de |

| Secondary Outcomes | Number of days with seizures nih.govresearchgate.net |

| Physician's and patient's global preference/assessment nih.gov | |

| Categorization of response (e.g., ≥75% reduction, seizure freedom) springermedizin.de |

The Commission on Antiepileptic Drugs of the International League Against Epilepsy (ILAE) has recommended outcomes such as a greater than 50% reduction in seizure frequency and seizure freedom as critical measures for trials of add-on antiepileptic drugs. nice.org.uk

Drug Drug Interactions Involving Progabide

Pharmacodynamic Interactions

As a GABA receptor agonist, progabide (B1679169) inherently possesses CNS depressant properties. patsnap.com When used in conjunction with other CNS depressants, such as benzodiazepines and barbiturates, there is a potential for additive or synergistic effects. patsnap.comdrugbank.com Both benzodiazepines and barbiturates enhance GABA-mediated inhibition, with barbiturates also capable of directly activating chloride channels at high concentrations. slideshare.netjaypeedigital.com The concurrent use of progabide with these agents can exacerbate sedative effects, leading to increased drowsiness and impaired cognitive and motor functions. patsnap.com

Synergistic or Antagonistic Effects with Other Neurotransmitters

Progabide, a gamma-aminobutyric acid (GABA) receptor agonist, primarily exerts its therapeutic effects by modulating the GABAergic system. nih.govdrugbank.com However, its pharmacological profile is complex, involving significant interactions with other major neurotransmitter systems in the central nervous system. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one substance counteracts the effect of another. Research has revealed that progabide engages in a nuanced interplay with dopamine (B1211576), serotonin (B10506), acetylcholine (B1216132), and norepinephrine (B1679862), which contributes to its broad spectrum of clinical effects. nih.govwikipedia.orgpatsnap.com

The activation of GABA-B receptors by progabide can retard the influx of calcium ions into nerve terminals. drugbank.com This mechanism is thought to reduce the evoked release of various excitatory amino acids and potentially other neurotransmitters. drugbank.comuodiyala.edu.iq

Dopaminergic System Interactions

The interaction between progabide and the dopaminergic system is notably complex, exhibiting both antagonistic and synergistic qualities. wikipedia.org In the basal ganglia, GABA receptor agonists like progabide have been shown to reduce dopamine turnover. nih.gov This antagonistic effect is further demonstrated by progabide's ability to counteract the stereotypical behaviors induced by dopamine-mimicking drugs. nih.gov

Paradoxically, progabide can also produce effects that are functionally synergistic with dopamine. This is achieved through an indirect mechanism involving the cholinergic system. By reducing striatal cholinergic activity, progabide can lead to an increase in dopaminergic effects. wikipedia.org This contradictory action is highlighted in clinical observations of Parkinson's disease patients, where progabide administration led to either an improvement in parkinsonian symptoms with a worsening of L-dopa-induced dyskinesia, or an improvement in dyskinesia accompanied by an aggravation of Parkinson's symptoms. wikipedia.org

Furthermore, when administered alongside neuroleptic medications, progabide demonstrates a synergistic effect by potentiating their cataleptogenic action. nih.gov In cases of long-term neuroleptic treatment, progabide can antagonize the development of tolerance to the cataleptogenic effects and the supersensitivity to dopaminomimetics. nih.gov

| Interaction with Dopamine | Effect | Nature of Interaction |

| Dopamine Turnover | Reduces dopamine turnover in the basal ganglia. nih.gov | Antagonistic |

| Dopamine Release | Decreases dopamine release. wikipedia.org | Antagonistic |

| Dopamine Receptor Density | Decreases dopamine receptor density. wikipedia.org | Antagonistic |

| Postsynaptic Receptor Responsivity | Decreases postsynaptic receptor responsivity to dopamine. wikipedia.org | Antagonistic |

| Striatal Cholinergic Activity | Reduces striatal cholinergic activity, thereby increasing overall dopaminergic effects. wikipedia.org | Synergistic (Functional) |

| Dopaminomimetic-Induced Behaviors | Antagonizes stereotypical behaviors. nih.gov | Antagonistic |

| Neuroleptic-Induced Catalepsy | Potentiates the cataleptogenic action of neuroleptics. nih.gov | Synergistic |

Serotonergic System Interactions

Progabide also modulates the serotonergic system, primarily through an antagonistic interaction. Research indicates that stimulation of GABA receptors by progabide leads to a reduction in the turnover of 5-hydroxytryptamine (serotonin). nih.gov

Interestingly, upon repeated administration, this reduction in serotonin turnover is associated with an up-regulation of 5-HT2 receptors. nih.gov This neuroadaptive change is similar to that observed after electroconvulsive shock and may underpin the antidepressant-like effects of progabide that have been noted in clinical trials. nih.gov There is also some evidence to suggest that progabide may exert a weak agonistic effect at certain serotonin receptors, which could contribute to its mood-stabilizing properties. patsnap.com

| Interaction with Serotonin | Effect | Nature of Interaction |

| Serotonin (5-HT) Turnover | Reduces serotonin turnover. nih.gov | Antagonistic |

| 5-HT2 Receptors | Up-regulates 5-HT2 receptors with repeated administration. nih.gov | Neuroadaptive (Potentially leading to synergistic functional outcomes) |

| Serotonin Receptors | Possible weak agonistic effect at certain serotonin receptors. patsnap.com | Synergistic |

Cholinergic System Interactions

The interaction of progabide with the cholinergic system appears to be dose-dependent. Studies investigating the effects of GABA agonists, including progabide, have shown that low doses can lead to an increase in acetylcholine levels in several brain regions. nih.gov This effect is likely mediated by the stimulation of GABA-A receptors located on cholinergic neurons. nih.gov

As previously mentioned in the context of the dopaminergic system, progabide's ability to reduce striatal cholinergic activity is a key aspect of its mechanism of action, leading to indirect effects on other neurotransmitter systems. wikipedia.org

| Interaction with Acetylcholine | Effect | Nature of Interaction |

| Acetylcholine Levels | Low doses increase acetylcholine levels in certain brain areas. nih.gov | Synergistic |

| Striatal Cholinergic Activity | Reduces striatal cholinergic activity. wikipedia.org | Antagonistic |

Noradrenergic System Interactions

Progabide has been found to have a synergistic effect on the noradrenergic system. The stimulation of GABA receptors by progabide enhances the liberation of norepinephrine in the limbic forebrain areas of rats. nih.gov

| Interaction with Norepinephrine | Effect | Nature of Interaction |

| Norepinephrine Liberation | Enhances the liberation of norepinephrine in limbic forebrain areas. nih.gov | Synergistic |

Medicinal Chemistry and Structure Activity Relationships of Progabide

Synthetic Pathways and Chemical Synthesis of Progabide (B1679169)

The synthesis of progabide involves a multi-step process, primarily centered around the condensation of a substituted benzophenone (B1666685) with a GABA derivative. taylorfrancis.com A common synthetic route begins with the reaction of p-chlorobenzoic acid with thionyl chloride (SOCl₂) to form p-chlorobenzoyl chloride. lookchem.com This intermediate is then esterified with 4-fluorophenol (B42351) to produce 4-fluorophenyl-4-chlorobenzoate. lookchem.com

A subsequent isomerization reaction using aluminum chloride (AlCl₃) yields the key intermediate, 4-chloro-2-hydroxy-5-fluorobenzophenone. lookchem.com This benzophenone derivative is then condensed with 4-aminobutyric acid (GABA) in the presence of a base like sodium methoxide (B1231860) in ethanol. lookchem.com This step forms the Schiff base, 4-[[α-(p-chlorophenyl)-5-fluoro-2-hydroxybenzylidene]amino]butyric acid, which is the carboxylic acid precursor to progabide, also known as SL-75102. lookchem.comcas.cz

The final step involves the amidation of the carboxylic acid. This can be achieved by first converting the acid to its corresponding acyl chloride using thionyl chloride in a solvent like tetrahydrofuran (B95107) (THF), followed by treatment with ammonia (B1221849) (NH₃). lookchem.com An alternative method for this conversion is the use of carbonyldiimidazole and liquid ammonia in THF. lookchem.com

Another described method involves the transimination reaction to produce deuterium-labeled progabide from deuterium-labeled 4-aminobutanoic acid. researchgate.net

Derivatization Strategies for GABA Agonists

The development of progabide itself is a prime example of a derivatization strategy for GABA agonists. GABA, being a hydrophilic amino acid, does not readily cross the blood-brain barrier. pharmacy180.com To overcome this, medicinal chemists have employed several strategies:

Prodrug Approach: Progabide is a prodrug that is metabolized in the body to its active acid metabolite (SL-75102) and ultimately to GABA. pharmacy180.comwikipedia.org This approach masks the polar functional groups of GABA, increasing lipophilicity and facilitating passage into the brain.

Schiff Base Formation: The formation of a Schiff base from gabamide (the amide of GABA) is a key strategy to enhance lipid solubility, as seen in the synthesis of progabide. pharmacy180.com

Bioisosteric Replacement: In the broader field of GABA agonist development, various bioisosteric replacements for the carboxylic acid and amino groups of GABA have been explored to improve pharmacokinetic and pharmacodynamic properties.

Conformational Restriction: Introducing cyclic structures or rigid linkers into GABA analogues can lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.

These strategies aim to enhance the therapeutic potential of GABAergic compounds by improving their ability to reach their target in the central nervous system and interact effectively with GABA receptors.